molecular formula C11H12INO3 B14264248 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide CAS No. 161099-33-8

3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide

Cat. No.: B14264248
CAS No.: 161099-33-8
M. Wt: 333.12 g/mol
InChI Key: RFCCXTPAAOUXBH-UHFFFAOYSA-N
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Description

3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring, which is a fused ring system containing both benzene and oxazole rings. The compound also contains a carboxyethyl group and a methyl group attached to the benzoxazole ring, along with an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 2-methylbenzoxazole with an appropriate carboxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carboxyethyl group. The iodide ion is introduced through the addition of an iodinating agent, such as iodine or potassium iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium azide or silver nitrate can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzoxazole derivatives with different functional groups replacing the iodide ion.

Scientific Research Applications

3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzoxazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Lacks the carboxyethyl group and iodide ion.

    3-Carboxyethylbenzoxazole: Lacks the methyl group and iodide ion.

    2-Methyl-3-iodobenzoxazole: Lacks the carboxyethyl group.

Uniqueness

3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is unique due to the presence of both the carboxyethyl group and the iodide ion, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other benzoxazole derivatives and contributes to its diverse applications in research and industry.

Properties

CAS No.

161099-33-8

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

3-(2-methyl-1,3-benzoxazol-3-ium-3-yl)propanoic acid;iodide

InChI

InChI=1S/C11H11NO3.HI/c1-8-12(7-6-11(13)14)9-4-2-3-5-10(9)15-8;/h2-5H,6-7H2,1H3;1H

InChI Key

RFCCXTPAAOUXBH-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC=C2O1)CCC(=O)O.[I-]

Origin of Product

United States

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